molecular formula C7H6ClN3 B8085668 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine

3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B8085668
M. Wt: 167.59 g/mol
InChI Key: HUKXWOAANIKTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound characterized by a pyrazolo[1,5-a]pyrimidine core structure with a chloromethyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.

  • Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group, resulting in the formation of 3-(carboxymethyl)pyrazolo[1,5-a]pyrimidine.

  • Reduction: Reduction reactions can reduce the chloromethyl group to a methylene group.

  • Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and hydroxide ions (OH-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(Carboxymethyl)pyrazolo[1,5-a]pyrimidine

  • Reduction: 3-(Methyl)pyrazolo[1,5-a]pyrimidine

  • Substitution: 3-(Aminomethyl)pyrazolo[1,5-a]pyrimidine, 3-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidine

Scientific Research Applications

3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features. Similar compounds include:

  • 3-(Chloromethyl)benzoic acid: A benzoic acid derivative with a chloromethyl group.

  • 3-(Chloromethyl)pyridine: A pyridine derivative with a chloromethyl group.

  • 3-(Chloromethyl)quinoline: A quinoline derivative with a chloromethyl group.

These compounds share the chloromethyl functional group but differ in their core structures, leading to different chemical and biological properties.

Properties

IUPAC Name

3-(chloromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXWOAANIKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)CCl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.